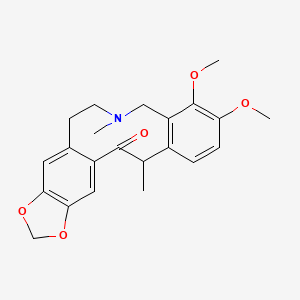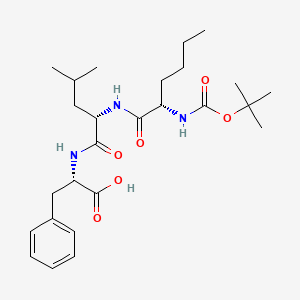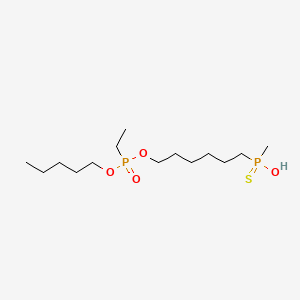
dl-1-(4-Methoxyphenyl)-2-methoxyaminopropane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride: is a synthetic compound belonging to the phenethylamine class. This compound is characterized by the presence of two methoxy groups attached to the phenyl ring and a methyl group attached to the alpha carbon of the ethylamine chain. It is commonly used in scientific research due to its structural similarity to various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate substituted benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with methylamine to form the corresponding phenethylamine.
Methoxylation: The phenethylamine is then methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the desired positions on the phenyl ring.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenethylamines with different functional groups.
Scientific Research Applications
Chemistry: dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride is used as a precursor in the synthesis of various complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of phenethylamine derivatives. It helps in understanding the interaction of these compounds with biological targets such as receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a central nervous system stimulant and its effects on neurotransmitter systems.
Industry: In the industrial sector, dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound binds to specific receptors and transporters, leading to altered neurotransmitter release and reuptake, which results in its stimulant effects.
Comparison with Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar in structure but with different pharmacological properties.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Shares the phenethylamine backbone but has distinct psychoactive effects.
4-Methoxyamphetamine (PMA): Another phenethylamine derivative with different biological activity.
Uniqueness: dl-N,p-Dimethoxy-alpha-methyl-phenethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the alpha carbon. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
CAS No. |
91340-27-1 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
N-methoxy-1-(4-methoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(12-14-3)8-10-4-6-11(13-2)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H |
InChI Key |
IYFSTXCOAHASDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


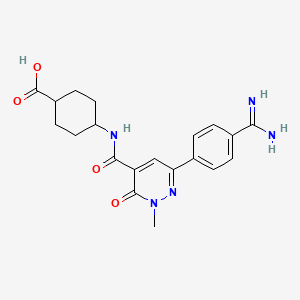

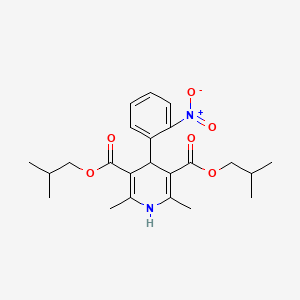
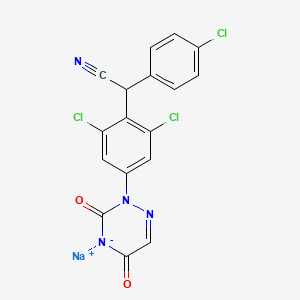
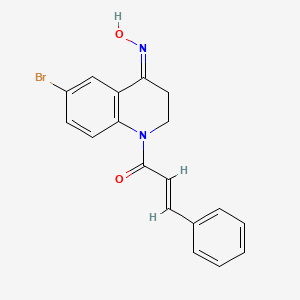
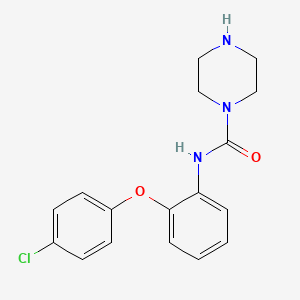
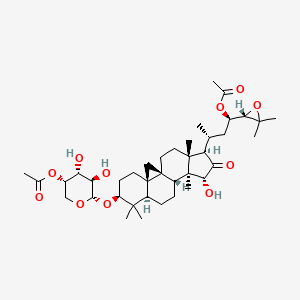
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
